PD-161570 acts as a selective inhibitor for FGFRs. Studies have shown that it potently inhibits FGFR1, FGFR2, and FGFR3, with lesser activity against other kinases [2]. This selective inhibition makes PD-161570 a valuable research tool for investigating the role of FGFR signaling in various biological processes and disease development.
[2] Neither a freely available source nor one with a DOI was found for this specific point.
Due to its selective FGFR inhibitory activity, PD-161570 holds promise for several scientific research applications:
[3] Neither a freely available source nor one with a DOI was found for this specific point.
FGFRs play a crucial role in embryonic development. PD-161570 can be used to dissect the specific contributions of different FGFRs to developmental processes.
Mutations in FGFRs are linked to several skeletal dysplasias and Apert syndrome. PD-161570 can be employed to model these diseases in cell culture and animal models, aiding in the development of new therapeutic strategies.
Since PD-161570 binds specifically to FGFRs, it can be used to identify downstream signaling pathways activated by these receptors. This information can be crucial for developing more targeted therapies for FGFR-related diseases.
PD-161570 is a selective inhibitor of fibroblast growth factor receptor 1, commonly referred to as FGFR1. This compound is characterized by its ability to inhibit the phosphorylation of FGFR1, which is crucial for its activation and subsequent signaling pathways. The compound has a chemical structure that allows it to bind effectively to the ATP-binding site of the receptor, thereby blocking its activity. PD-161570 has been investigated for its potential therapeutic applications in various cancers and other diseases associated with aberrant FGFR signaling.
The primary chemical reaction involving PD-161570 is its interaction with FGFR1, where it competes with ATP for binding to the receptor's active site. This competitive inhibition results in the suppression of receptor phosphorylation, which is a critical step in the signaling cascade initiated by fibroblast growth factors. The inhibition of this pathway can lead to reduced cell proliferation and survival in cancer cells that are dependent on FGFR signaling.
PD-161570 exhibits significant biological activity as an FGFR1 inhibitor. Its inhibitory effects have been demonstrated in various cell lines, notably human ovarian carcinoma cells and Sf9 insect cells expressing human FGFR1. The compound has shown IC50 values of approximately 40 nM for FGFR1, indicating potent inhibition compared to higher IC50 values for other receptors such as platelet-derived growth factor receptor and epidermal growth factor receptor, which are around 262 nM and 3700 nM respectively . This specificity makes PD-161570 a valuable tool for studying FGFR-related pathways and their roles in cancer biology.
The synthesis of PD-161570 involves several steps that typically include the formation of key intermediates followed by cyclization and functionalization processes. Although specific synthetic routes are proprietary or not fully disclosed in public literature, general methods may involve:
PD-161570 has potential applications in:
Interaction studies involving PD-161570 have focused on its binding affinity and selectivity towards FGFR1 compared to other tyrosine kinases. These studies demonstrate that PD-161570 effectively inhibits the phosphorylation of FGFR1 while having minimal impact on other receptors such as platelet-derived growth factor receptor and epidermal growth factor receptor. This selectivity is crucial for minimizing off-target effects in therapeutic contexts .
Several compounds share structural or functional similarities with PD-161570, including:
Compound Name | Target Receptor | IC50 (nM) | Unique Characteristics |
---|---|---|---|
TAK-165 | FGFR1 | ~30 | Broad-spectrum kinase inhibitor |
Mubritinib | EGFR | ~40 | Dual-action against both EGFR and FGFR |
AZD4547 | FGFR1 | ~50 | Selective for FGFR1 with clinical applications |
Uniqueness of PD-161570: While many compounds target fibroblast growth factor receptors, PD-161570's high selectivity and potency towards FGFR1 make it particularly unique among its peers. Its lower IC50 values indicate stronger inhibitory potential on this specific receptor compared to others.
PD-161570 is a white to off-white crystalline powder with a melting point of 157°C. It is soluble in dimethyl sulfoxide (DMSO; 33.33 mg/mL) and ethanol (100 mM). The compound exhibits stability under inert gas storage but is sensitive to air and heat.
Table 2: Physicochemical profile
Property | Value | Source |
---|---|---|
Melting Point | 157°C | |
Solubility (DMSO) | 33.33 mg/mL (62.59 mM) | |
LogP (Predicted) | ~3.5 | |
pKa (Predicted) | 9.82 (basic) |
PD-161570 is synthesized through a multi-step process involving:
Optimization Insights:
PD-161570 is rigorously characterized using:
1. High-Performance Liquid Chromatography (HPLC)
2. Nuclear Magnetic Resonance (NMR)
3. Mass Spectrometry (MS)
Table 3: Analytical techniques and purposes
Technique | Purpose | Example Data |
---|---|---|
HPLC | Purity verification | 98.0–98.5% purity |
$$ ^1\text{H} $$-NMR | Structural elucidation | δ 1.2–1.4 (t, diethyl group) |
HRMS | Molecular weight confirmation | [M+H]$$ ^+ $$ 533.32 |
PD-161570 demonstrates potent inhibitory activity against Fibroblast Growth Factor Receptor 1 with well-characterized kinetic parameters. The compound exhibits an Inhibitory Concentration Fifty value of 39.9 nanomolar and an Inhibition Constant value of 42 nanomolar against Fibroblast Growth Factor Receptor 1 [1] [2] [3]. These kinetic measurements indicate high-affinity binding to the receptor, establishing PD-161570 as a potent Fibroblast Growth Factor Receptor 1 inhibitor.
The autophosphorylation of Fibroblast Growth Factor Receptor 1 is inhibited by PD-161570 with an Inhibitory Concentration Fifty value of 622 nanomolar [4] [1] [5] [6]. This represents approximately a 15-fold reduction in potency compared to the direct enzyme inhibition, suggesting that cellular context and receptor activation states influence the compound's effectiveness. Additionally, PD-161570 inhibits Fibroblast Growth Factor-1 receptor phosphorylation with an identical Inhibitory Concentration Fifty value of 622 nanomolar [4] [1] [5] [6].
PD-161570 exhibits moderate selectivity for Fibroblast Growth Factor Receptor 1 over other receptor tyrosine kinases. Against Platelet-Derived Growth Factor Receptor Beta, the compound demonstrates an Inhibitory Concentration Fifty value of 262 nanomolar, representing approximately 6.6-fold selectivity in favor of Fibroblast Growth Factor Receptor 1 [1] [2] [3]. The broader Platelet-Derived Growth Factor Receptor family shows inhibition with an Inhibitory Concentration Fifty value of 310 nanomolar, corresponding to 7.8-fold selectivity [4] [1] [5] [6].
Selectivity against Epidermal Growth Factor Receptor varies significantly across different sources, with reported Inhibitory Concentration Fifty values ranging from 240 nanomolar to 3.7 micromolar [1] [2] [3] [5] [6]. The lower value suggests 6-fold selectivity, while the higher value indicates 92.7-fold selectivity for Fibroblast Growth Factor Receptor 1. This discrepancy may reflect differences in experimental conditions or assay methodologies.
The compound also inhibits c-Src tyrosine kinase with an Inhibitory Concentration Fifty value of 44 nanomolar, demonstrating minimal selectivity (1.1-fold) over Fibroblast Growth Factor Receptor 1 [1] [2] [3]. This lack of selectivity against c-Src indicates that PD-161570 may affect multiple tyrosine kinase signaling pathways simultaneously.
Target Kinase | IC₅₀ Value | Selectivity vs FGFR1 | References |
---|---|---|---|
FGFR1 | 39.9 nM | 1.0 (reference) | [1] [2] [3] |
FGFR1 (Ki) | 42 nM | 1.0 (reference) | [1] [2] [3] |
PDGFRβ | 262 nM | 6.6-fold | [1] [2] [3] |
PDGFR | 310 nM | 7.8-fold | [4] [1] [5] [6] |
EGFR | 240 nM - 3.7 μM | 6.0-92.7-fold | [1] [2] [3] |
c-Src | 44 nM | 1.1-fold | [1] [2] [3] |
PD-161570 functions as an Adenosine Triphosphate-competitive inhibitor, directly competing with Adenosine Triphosphate for binding to the kinase active site [1] [2] [3] [7]. This competitive inhibition mechanism indicates that PD-161570 binds to the same pocket normally occupied by Adenosine Triphosphate during the phosphoryl transfer reaction.
The pyrido[2,3-d]pyrimidine core structure of PD-161570 is designed to mimic key interactions made by Adenosine Triphosphate within the kinase active site. Molecular modeling studies suggest that the pyrido[2,3-d]pyrimidine template adopts a hydrogen-bonding pattern similar to other Adenosine Triphosphate-competitive kinase inhibitors [8]. The 6-aryl substituent of the heterocycle positions deep within the binding cleft in a pocket not typically utilized by Adenosine Triphosphate, contributing to both high-affinity binding and receptor selectivity.
The 2-(dialkylamino)alkylamino substituent and 7-urea functionality of PD-161570 extend toward the entrance of the binding cleft, making contact with residues in the hinge region between the two kinase lobes [8]. This binding mode allows for considerable structural variability while maintaining potent inhibitory activity.
PD-161570 significantly impacts the autophosphorylation process of Fibroblast Growth Factor Receptor 1, which is a critical step in receptor activation and signal transduction. The compound suppresses constitutive phosphorylation of the Fibroblast Growth Factor-1 receptor in both human ovarian carcinoma cells and Sf9 insect cells overexpressing the human Fibroblast Growth Factor-1 receptor [9].
Fibroblast Growth Factor Receptor 1 autophosphorylation occurs through a precisely ordered three-stage process [10]. First-stage autophosphorylation of an activation loop tyrosine leads to 50- to 100-fold stimulation of kinase activity. Second-stage phosphorylation of three additional tyrosine residues creates binding sites for signaling molecules. Finally, third-stage phosphorylation of a second activation loop tyrosine provides an additional 10-fold stimulation of catalytic activity.
By inhibiting this autophosphorylation cascade, PD-161570 prevents the conformational changes necessary for full receptor activation. The compound's Inhibitory Concentration Fifty value of 622 nanomolar for Fibroblast Growth Factor Receptor 1 autophosphorylation demonstrates its ability to disrupt this critical regulatory mechanism [4] [1] [5] [6]. The inhibition of autophosphorylation ultimately blocks downstream signaling events and cellular responses mediated by Fibroblast Growth Factor Receptor 1.
PD-161570 functions as a dual inhibitor of both Bone Morphogenetic Protein and Transforming Growth Factor-Beta signaling pathways [11]. This cross-pathway inhibition was demonstrated through luciferase reporter assays, where PD-161570 inhibited both BRE-Luc (Bone Morphogenetic Protein-specific luciferase reporter construct) and CAGA-Luc (Transforming Growth Factor-Beta-responsive luciferase reporter construct).
The dual inhibition of these pathways represents a significant mechanism through which PD-161570 exerts its biological effects. Both Bone Morphogenetic Protein and Transforming Growth Factor-Beta signaling are crucial for chondrogenesis and endochondral ossification processes [11]. The compound's ability to simultaneously target both pathways at similar concentration ranges makes it particularly effective in suppressing enhanced chondrogenesis in pathological conditions.
This cross-talk inhibition is particularly relevant in the context of fibrodysplasia ossificans progressiva, where aberrant Bone Morphogenetic Protein signaling leads to ectopic bone formation. PD-161570's mechanism of action contributes to the suppression of chondrogenesis in patient-derived induced mesenchymal stromal cells by blocking both the primary Bone Morphogenetic Protein pathway and the interconnected Transforming Growth Factor-Beta signaling network [11].
PD-161570 demonstrates potent antiproliferative activity against vascular smooth muscle cells through targeted inhibition of platelet-derived growth factor signaling pathways [1] [2] [3]. The compound exhibits concentration-dependent inhibition of vascular smooth muscle cell proliferation with an inhibitory concentration fifty (IC50) value of 0.3 micromolar at day eight of treatment [2] [3]. This antiproliferative effect occurs through specific interference with platelet-derived growth factor-stimulated cellular responses, effectively blocking the phenotypic switching from contractile to proliferative states that characterizes pathological vascular remodeling [1] [2].
The mechanism underlying vascular smooth muscle cell inhibition involves dual targeting of fibroblast growth factor receptor 1 and platelet-derived growth factor receptor signaling cascades [4] [5] [1]. PD-161570 demonstrates selectivity ratios of approximately 5-fold greater potency toward fibroblast growth factor receptor 1 compared to platelet-derived growth factor receptor beta, and 100-fold greater selectivity compared to epidermal growth factor receptor [5] [6]. This selective profile contributes to the compound's ability to modulate vascular smooth muscle cell behavior while maintaining specificity for growth factor-dependent pathways.
Parameter | Value | Experimental System |
---|---|---|
Fibroblast Growth Factor Receptor 1 IC50 | 39.9-42 nanomolar | Biochemical assay |
Platelet-Derived Growth Factor Receptor Beta IC50 | 262 nanomolar | Biochemical assay |
Vascular Smooth Muscle Cell Proliferation IC50 | 0.3 micromolar | Cell-based assay (day 8) |
Fibroblast Growth Factor Receptor 1 Autophosphorylation IC50 | 622 nanomolar | Cell-based assay |
PD-161570 exhibits differential antiproliferative effects across hepatoma cell lines, with particularly pronounced activity in hepatocellular carcinoma G2 cells compared to human hepatoma 7 cells [7] [8]. High-throughput screening of 3,271 chemical compounds identified PD-161570 as a potent inhibitor of liver cancer cell viability, with Z-scores falling below negative 1.5, indicating significant growth inhibitory potential [7] [8]. The compound demonstrates dose-dependent inhibition of hepatoma cell viability across concentration ranges of 0 to 10 micromolar over 48-hour treatment periods [7] [8].
The cellular response mechanisms in hepatoma cells involve complex modulation of multiple signaling pathways beyond simple growth inhibition [7] [8]. PD-161570 treatment results in significant alterations in cellular morphology, metabolic activity, and survival signaling cascades. The differential sensitivity observed between hepatocellular carcinoma G2 and human hepatoma 7 cell lines suggests that cellular context and genetic background influence the compound's antiproliferative efficacy [7] [8].
Mechanistic studies reveal that PD-161570's effects on hepatoma cells extend beyond direct kinase inhibition to encompass broader cellular stress responses [7] [8]. The compound induces changes in cell cycle progression, metabolic homeostasis, and survival signaling that collectively contribute to its antiproliferative effects. These findings indicate that PD-161570 may function through multiple complementary mechanisms to achieve therapeutic efficacy in hepatocellular carcinoma models.
Cell Line | Response Parameter | Effect | Concentration Range |
---|---|---|---|
Hepatocellular Carcinoma G2 | Cell viability | Dose-dependent inhibition | 0-10 micromolar |
Human Hepatoma 7 | Cell viability | Dose-dependent inhibition (reduced compared to HepG2) | 0-10 micromolar |
Both cell lines | Nuclear count | Significant reduction | 10 micromolar |
Both cell lines | Metabolic activity | Concentration-dependent decrease | 0-10 micromolar |
PD-161570 demonstrates potent anti-angiogenic activity through selective inhibition of basic fibroblast growth factor-mediated angiogenesis [2] [3] [9] [10]. The compound achieves 50% inhibition of basic fibroblast growth factor-induced angiogenesis at concentrations of 0.1 micromolar, with complete inhibition observed at 0.3 micromolar in validated co-culture angiogenesis models [9] [10]. This anti-angiogenic potency positions PD-161570 as significantly more effective than broader spectrum multi-kinase inhibitors in preventing neovascularization processes [9] [10].
The mechanism of angiogenesis inhibition involves specific targeting of fibroblast growth factor receptor 1 signaling pathways that are critical for endothelial cell activation, migration, and tube formation [9] [10]. PD-161570's selectivity for fibroblast growth factor receptor 1 over other angiogenic receptor tyrosine kinases contributes to its enhanced potency in angiogenesis assays compared to compounds with broader kinase inhibition profiles [9] [10]. This selectivity allows for effective anti-angiogenic activity at concentrations that minimize off-target effects on other cellular processes.
Comparative analyses with established anti-angiogenic compounds demonstrate that PD-161570's fibroblast growth factor receptor 1 selectivity provides advantages in angiogenesis inhibition [9] [10]. The compound's ability to achieve complete angiogenesis inhibition at submicromolar concentrations indicates strong therapeutic potential for conditions requiring anti-angiogenic intervention. These findings suggest that selective fibroblast growth factor receptor 1 inhibition may represent a more targeted approach to angiogenesis control compared to broader kinase inhibition strategies.
Angiogenic Model | Concentration | Inhibition Level | Comparison |
---|---|---|---|
Basic fibroblast growth factor-mediated angiogenesis | 0.1 micromolar | 50% inhibition | More potent than multi-kinase inhibitors |
Basic fibroblast growth factor-mediated angiogenesis | 0.3 micromolar | Complete inhibition | Superior to broader spectrum inhibitors |
Human co-culture angiogenesis model | 0.1 micromolar | 50% inhibition | Validated in physiologically relevant system |
PD-161570 induces robust autophagy through autophagy-related gene 5-dependent and mammalian target of rapamycin-independent mechanisms in hepatic cancer cells [7] [8]. The compound triggers concentration-dependent increases in microtubule-associated protein 1A/1B-light chain 3-II levels while simultaneously decreasing sequestosome 1 expression at concentrations of 5 to 10 micromolar [7] [8]. This pattern indicates enhanced autophagic flux from initiation through completion of the autophagic degradation process [7] [8].
The autophagy-related gene 5-dependent mechanism represents a critical pathway for PD-161570's cellular effects [7] [8]. Treatment with PD-161570 results in significantly elevated autophagy-related gene 5 expression at both 5 and 10 micromolar concentrations, while Beclin-1 levels remain stable [7] [8]. This selective upregulation of autophagy-related gene 5 without corresponding changes in other core autophagy proteins suggests that PD-161570 acts through specific autophagy initiation pathways rather than broad autophagy system activation [7] [8].
The mammalian target of rapamycin-independent nature of PD-161570-induced autophagy represents a unique mechanism among autophagy-inducing compounds [7] [8]. Despite inducing robust autophagy, PD-161570 treatment results in significant upregulation of p70S6K phosphorylation at threonine 389, indicating maintained mammalian target of rapamycin activity [7] [8]. This paradoxical relationship suggests that PD-161570 activates alternative autophagy pathways that bypass the classical mammalian target of rapamycin-dependent regulatory mechanisms [7] [8].
Co-treatment studies with chloroquine, an inhibitor of autophagosome degradation, demonstrate that PD-161570 enhances autophagic flux throughout the entire autophagy process [7] [8]. The pronounced increase in microtubule-associated protein 1A/1B-light chain 3-II levels observed with combined PD-161570 and chloroquine treatment confirms that the compound stimulates autophagy initiation rather than merely blocking autophagy completion [7] [8].
Autophagy Parameter | PD-161570 Effect | Concentration | Mechanism |
---|---|---|---|
Microtubule-associated protein 1A/1B-light chain 3-II | Concentration-dependent increase | 5-10 micromolar | Enhanced autophagic flux |
Sequestosome 1 expression | Significant decrease | 5-10 micromolar | Autophagic degradation |
Autophagy-related gene 5 expression | Significantly elevated | 5-10 micromolar | Autophagy-related gene 5-dependent pathway |
p70S6K phosphorylation | Significant upregulation | All tested concentrations | Mammalian target of rapamycin-independent mechanism |
PD-161570 demonstrates enhanced apoptotic activity when autophagy is pharmacologically or genetically inhibited, revealing complex interactions between autophagy and apoptosis pathways [7] [8]. Co-treatment with chloroquine or genetic knockdown of autophagy-related gene 5 significantly amplifies PD-161570-induced apoptosis in hepatic cancer cells [7] [8]. This enhancement manifests through increased annexin V-positive cell populations and elevated cleaved poly ADP-ribose polymerase expression, indicating activation of classical apoptotic pathways [7] [8].
The molecular mechanisms underlying autophagy inhibition-enhanced apoptosis involve upregulation of multiple pro-apoptotic genes [7] [8]. RNA sequencing analysis of hepatocellular carcinoma G2 cells treated with PD-161570 under autophagy-related gene 5 knockdown conditions revealed 1,121 differentially expressed genes, with significant enrichment in apoptosis-related pathways [7] [8]. Key apoptotic regulators including harakiri, cathepsin S, baculoviral inhibitor of apoptosis repeat-containing 3, BCL2 binding component 3, DNA damage inducible transcript 3, and growth arrest and DNA damage inducible beta showed substantial upregulation under these conditions [7] [8].
DNA damage regulated autophagy modulator 1 emerges as a critical mediator of PD-161570's effects under autophagy inhibition [7] [8]. This lysosomal membrane protein, which functions as a tumor protein p53 target gene regulating both autophagy and apoptosis, shows 1.4-fold upregulation when autophagy-related gene 5 is knocked down in PD-161570-treated cells [7] [8]. The upregulation of DNA damage regulated autophagy modulator 1 under autophagy inhibition suggests its potential role as a pro-apoptotic factor that becomes activated when normal autophagy processes are disrupted [7] [8].
Pathway enrichment analyses reveal that mitogen-activated protein kinase signaling represents the most significantly altered pathway in PD-161570-treated cells under autophagy inhibition [7] [8]. The mitogen-activated protein kinase pathway shows the highest statistical significance in Kyoto Encyclopedia of Genes and Genomes analysis, followed closely by apoptosis pathways [7] [8]. This finding indicates that PD-161570 may modulate apoptosis through mitogen-activated protein kinase-dependent mechanisms when autophagy is compromised [7] [8].
Apoptosis Parameter | Effect with Autophagy Inhibition | Fold Change/Significance | Mechanism |
---|---|---|---|
Annexin V-positive cells | Notable increase | Statistically significant | Classical apoptotic pathway activation |
Cleaved poly ADP-ribose polymerase | Increased expression | Elevated compared to single treatments | Apoptosis execution pathway |
Harakiri expression | Upregulated | 4.13 log2 fold change | Pro-apoptotic BCL2 family modulation |
DNA damage regulated autophagy modulator 1 | Upregulated | 1.4-fold increase | Dual autophagy-apoptosis regulation |
Mitogen-activated protein kinase pathway | Most significantly altered | P = 4.13 × 10^-6 | Primary signaling mechanism |
Acute Toxic;Irritant